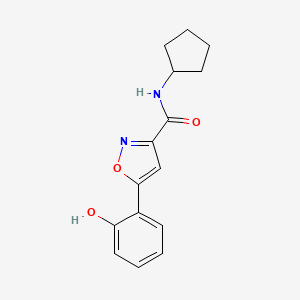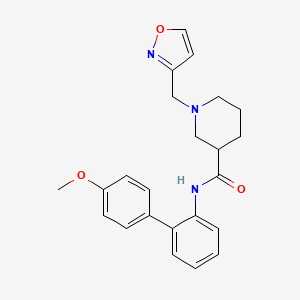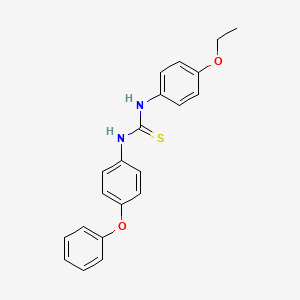
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter in the central nervous system. The inhibition of GABA transaminase leads to an increase in the concentration of GABA in the brain, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in the concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in the regulation of neuronal excitability and is involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain following the administration of this compound has been shown to have various biochemical and physiological effects. These include the modulation of neuronal excitability, the reduction of seizure activity, the attenuation of anxiety and depression-like behaviors, and the prevention of drug-seeking behavior in addiction models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for a precise modulation of GABA levels in the brain, which is critical for understanding the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One of the areas of interest is the potential use of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound on GABA levels and neuronal function. Additionally, the development of more soluble analogs of this compound could improve its utility in experimental settings.
Synthesemethoden
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of the isoxazole ring, followed by the introduction of the cyclopentyl and hydroxyphenyl groups. The final step involves the coupling of the isoxazole ring with the carboxamide group to form this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In addition, this compound has been investigated for its potential use in the treatment of Angelman syndrome, a genetic disorder that affects the nervous system and causes developmental delays and intellectual disability.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-8-4-3-7-11(13)14-9-12(17-20-14)15(19)16-10-5-1-2-6-10/h3-4,7-10,18H,1-2,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFXLRAPPIHKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6011276.png)
![7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6011277.png)
![2-(5-fluoro-2-nitrophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B6011278.png)
![2-benzyl-5-[(4-cyclohexyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6011279.png)
![1-acetyl-N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4-piperidinamine](/img/structure/B6011282.png)
![5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011294.png)
![2-methyl-N-{2-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B6011300.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6011310.png)
![2-(4-hydroxy-2-{[1-(4-methoxyphenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6011328.png)
![1-[2-(3-fluorophenyl)ethyl]-N-{[1-(4-morpholinyl)cyclohexyl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B6011337.png)
![1,2-dihydro-5-acenaphthylenyl{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6011360.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-2-hydroxybenzylidene)acetohydrazide](/img/structure/B6011367.png)

